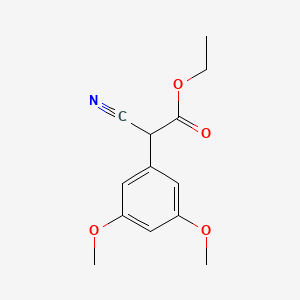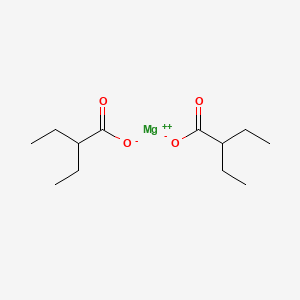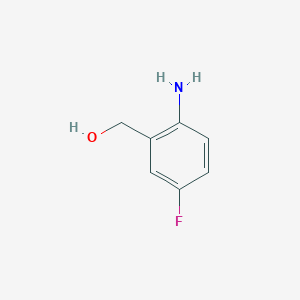
Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is a chemical compound with the molecular formula C13H15NO4 . It has a molecular weight of 249.27 . It is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is 1S/C13H15NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Chemical Reactions Analysis
While specific reactions involving Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate are not detailed in the search results, related compounds like ethyl cyanoacetate are known to participate in reactions such as the Knoevenagel condensation . This reaction involves the condensation of a carbonyl compound with an active methylene group, a functional group present in Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate .Physical And Chemical Properties Analysis
Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 249.27 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Hydrogen Storage and Green Chemistry
Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate, while not explicitly mentioned, can be related to studies involving ethyl acetate due to its structural similarities and potential for chemical transformations. For instance, ethyl acetate has been studied for its role in a Liquid Organic Hydrogen Carrier (LOHC) cycle, leveraging bioethanol as a renewable hydrogen carrier. This process is attractive due to its use of green products, benign environmental impact, and the potential for high energy efficiency in hydrogen storage and retrieval. The research emphasizes the importance of catalysts and optimal operating conditions for the efficiency of the LOHC cycle, highlighting the broader applications of ethyl derivatives in sustainable energy solutions (Santacesaria et al., 2023).
Industrial Solvent Applications
Furthermore, the application of ethyl acetate extends to its use as a solvent in various industrial processes, such as in the production of paints, coatings, and fragrances. This research reviews process intensification techniques for ethyl acetate production, highlighting the environmental and economic benefits of optimizing these processes. The study addresses the significance of process parameters such as flow rates, catalyst selection, and energy consumption, underlining the intricate balance between production efficiency and environmental sustainability (Patil & Gnanasundaram, 2020).
Environmental and Health Safety
The environmental and health safety aspects of ethyl acetate have also been explored, particularly in contexts like spaceflight, where its maximum allowable concentrations have been determined to ensure astronaut safety. This research underscores the importance of understanding the toxicological profiles of commonly used industrial compounds to safeguard human health in various occupational and living environments (Williams & Ryder, 2023).
Biodegradation Studies
Biodegradation studies have also been conducted on related compounds, such as ethyl tert-butyl ether (ETBE), to understand their fate in soil and groundwater. These studies provide insight into the microbial degradation pathways of ethyl derivatives and their environmental impacts. Identifying ETBE-degrading microorganisms and understanding their metabolic pathways are crucial for developing strategies to mitigate the environmental effects of these compounds (Thornton et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that cyanoacetate, a functional group present in the compound, can react at the nitrile group in various ways .
Mode of Action
It can be inferred from the properties of cyanoacetate that it may undergo hydrogenation leading to the β-amino acid β-alanine, or nucleophilic attack at the carbon, as a step in the synthesis of many heterocycles .
Biochemical Pathways
The compound’s cyanoacetate functionality suggests it may be involved in the synthesis of many heterocycles .
properties
IUPAC Name |
ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-18-13(15)12(8-14)9-5-10(16-2)7-11(6-9)17-3/h5-7,12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUAJJHYTZRNHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC(=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl 4-[(3,3-diphenylpropyl)amino]-1-piperidine carboxylate](/img/structure/B1370461.png)





